An In-depth Technical Guide to 2,6-Dichlorobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dichlorobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and common experimental protocols for 2,6-Dichlorobenzamide (BAM). The information is presented to support research, development, and analytical activities involving this compound.
Core Chemical and Physical Properties
2,6-Dichlorobenzamide is a member of the benzamide class of organic compounds, characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a carboxamide group at the 1 position.[1] At room temperature, it exists as a white to off-white or pale cream crystalline solid or powder.[2][3][4] The fundamental physicochemical properties of 2,6-Dichlorobenzamide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO | [2][5][6][7][8][9] |
| Molecular Weight | 190.03 g/mol | [1][2][6][10] |
| CAS Number | 2008-58-4 | [2][3][5][11][6][7][12][13] |
| Appearance | White to pale cream crystals or powder | [2][3] |
| Melting Point | 195 - 204 °C | [2][3][4] |
| Boiling Point | ~335 °C (estimated)[2]; 266.5°C at 760 mmHg[6] | [2][6] |
| Density | ~1.44 g/cm³[2][14]; 1.50 g/cm³[15] | [2][14][15] |
| Water Solubility | 2.7 g/L (at 20-25 °C)[2][14]; 1830 mg/L (at 20°C, pH 7)[8] | [2][8][14] |
| Organic Solvent Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [2][15] |
| Vapor Pressure | 3.26 x 10⁻⁵ mmHg[2][14]; 2.0 X 10⁻² mPa (at 20°C)[8] | [2][8][14] |
| logP (Octanol/Water) | 0.77 | [2][14] |
| pKa | Not applicable | [8] |
Chemical Structure
The structure of 2,6-Dichlorobenzamide features a central benzene ring. A carboxamide (-CONH₂) group is attached to the first carbon of the ring, and two chlorine atoms are substituted at the second and sixth carbons. The presence of the electronegative chlorine atoms influences the compound's reactivity and electronic properties.[15]
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of 2,6-Dichlorobenzamide.
| Spectral Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectra available, typically run in Acetone-d6. | [1][2] |
| ¹³C NMR | Spectra available, typically run in Acetone-d6. | [1][2][10] |
| Infrared (IR) Spectroscopy | FTIR and Gas Phase spectra are available for analysis. | [2][5] |
| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns. | [1][2][7] |
Environmental Fate: A Metabolite of Dichlobenil
2,6-Dichlorobenzamide is notably the primary and most persistent soil metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[14][16] The transformation from dichlobenil to BAM is a critical pathway in the environmental fate of this class of herbicides.[1][17]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of 2,6-Dichlorobenzamide.
Synthesis Protocol: Amidation of 2,6-Dichlorobenzoyl Chloride
A common laboratory-scale synthesis of 2,6-Dichlorobenzamide involves the reaction of 2,6-dichlorobenzoyl chloride with an amine source.[2]
Materials:
-
2,6-Dichlorobenzoyl chloride
-
Ammonium hydroxide (28% aqueous solution) or a suitable primary/secondary amine
-
Dioxane or another appropriate anhydrous solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., DIPEA), if using a primary/secondary amine salt
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and a tertiary amine base (1.5 eq) in an anhydrous solvent. If using ammonium hydroxide, it can be used in excess. Cool the solution to 0°C in an ice bath with continuous stirring.[2]
-
Addition of Acyl Chloride: Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Work-up and Extraction: Upon completion, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane. Combine the organic layers.[2]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichlorobenzamide product.[2]
Analytical Protocol: Analysis in Soil and Water Samples
The analysis of 2,6-Dichlorobenzamide in environmental samples typically involves extraction, cleanup, and instrumental analysis, often by gas chromatography (GC).[18][19][20]
Materials:
-
Soil or water sample
-
Hexane, Acetone, Ethyl acetate
-
Ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (for water samples)
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
Procedure:
-
Extraction (Soil):
-
Extract a known weight of the soil sample with a mixture of hexane:acetone (50:50) and an ammonium chloride solution.[18]
-
Filter the extract. Add water and salt to the filtrate and transfer to a separatory funnel.
-
The aqueous layer is extracted three times with ethyl acetate. The combined ethyl acetate extracts contain the 2,6-Dichlorobenzamide.[2][18]
-
-
Extraction (Water):
-
Cleanup:
-
Concentration and Analysis:
References
- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dichlorobenzamide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,6-Dichlorobenzamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzamide, 2,6-dichloro- [webbook.nist.gov]
- 6. 2,6-Dichlorobenzamide [myskinrecipes.com]
- 7. Benzamide, 2,6-dichloro- [webbook.nist.gov]
- 8. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]
- 9. 2,6-Dichlorobenzamide PESTANAL - Analytical Standard at Best Price, Supplier in Mumbai [nacchemical.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,6-dichlorobenzamide - Wikidata [wikidata.org]
- 12. 2008-58-4 Cas No. | 2,6-Dichlorobenzamide | Apollo [store.apolloscientific.co.uk]
- 13. 2,6-Dichlorobenzamide, 98% | Fisher Scientific [fishersci.ca]
- 14. www2.mst.dk [www2.mst.dk]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. benchchem.com [benchchem.com]
- 17. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
